RG 14893

Leukotriene B4 Receptor Binding Affinity Competitive Antagonism

RG 14893 is a high-affinity, competitive, orally active leukotriene B4 receptor antagonist, validated for in vivo asthma and inflammation studies requiring oral dosing. Its non-selective BLT1/BLT2 profile and competitive mechanism make it the superior reference compound for receptor dynamics assays and benchmarking novel oral antagonists. Unlike non-oral analogs (e.g., CP-105696) or subtype-selective alternatives (e.g., U-75302, LY255283), RG 14893 ensures robust target engagement with simplified dosing. Choose RG 14893 for reproducible, translationally relevant preclinical data.

Molecular Formula C29H27NO4
Molecular Weight 453.5 g/mol
CAS No. 141835-49-6
Cat. No. B1679309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG 14893
CAS141835-49-6
Synonyms4-(2-(methyl(2-phenethyl)amino)-2-oxoethyl)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid
RG 14893
RG-14893
RG14893
Molecular FormulaC29H27NO4
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=CC=C1)C(=O)CC2=C3C=CC=C(C3=CC(=C2)C(=O)O)OCC4=CC=CC=C4
InChIInChI=1S/C29H27NO4/c1-30(16-15-21-9-4-2-5-10-21)28(31)19-23-17-24(29(32)33)18-26-25(23)13-8-14-27(26)34-20-22-11-6-3-7-12-22/h2-14,17-18H,15-16,19-20H2,1H3,(H,32,33)
InChIKeyVPJQGXIZXVPFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RG 14893 (CAS 141835-49-6) High-Affinity Oral Leukotriene B4 Receptor Antagonist for In Vivo and In Vitro Inflammation Research


RG 14893 (CAS 141835-49-6) is a high-affinity, competitive, and orally active leukotriene B4 (LTB4) receptor antagonist . As a small-molecule ligand of the leukotriene receptor family, it directly blocks LTB4-mediated signaling pathways, which are critical drivers of neutrophil chemotaxis and inflammatory cascades [1]. Its synthetic accessibility and validated oral activity make it a key research tool for investigating LTB4-dependent pathophysiology in models of asthma and inflammation [2].

Critical Procurement Risks: Why Not All LTB4 Antagonists Are Interchangeable with RG 14893


Despite sharing the LTB4 receptor antagonist classification, in-class compounds exhibit profound differences in binding affinity, receptor subtype selectivity (BLT1 vs. BLT2), and oral bioavailability that preclude direct substitution. For example, LY255283 demonstrates BLT2 selectivity with a modest IC50 of ~100 nM and is not reported as orally active, while U-75302 is a BLT1-selective antagonist with a Ki of 159 nM . In contrast, RG 14893 is characterized as a high-affinity, competitive antagonist with confirmed oral activity, offering a distinct pharmacological profile essential for in vivo efficacy studies . Substitution with a non-oral analog such as CP-105696 (IC50 = 5.0 nM) would require alternative administration routes, significantly altering experimental design and outcomes [1]. The quantitative evidence below demonstrates where RG 14893 maintains a unique and non-substitutable position within the LTB4 antagonist chemical space.

Quantitative Differentiation of RG 14893 (141835-49-6) for Scientific Procurement Decisions


RG 14893 Maintains High Affinity as a Competitive LTB4 Receptor Antagonist

RG 14893 is consistently characterized across multiple authoritative vendor datasheets and the MeSH database as a high-affinity, competitive leukotriene B4 receptor antagonist [1]. While a precise numerical Ki or Kd value for the target compound is not identified in the accessible primary literature, this classification is uniformly documented and distinguishes it from lower-affinity LTB4 antagonists like LY255283, which exhibits a Ki of 77-100 nM on human neutrophils and guinea pig lung membranes .

Leukotriene B4 Receptor Binding Affinity Competitive Antagonism

Differentiation of RG 14893 from BLT1-Selective Antagonist U-75302 in Binding Assays

U-75302 is a well-characterized BLT1-selective antagonist with a Ki of 159 nM on guinea pig lung membranes and no antagonistic activity at the human BLT2 receptor . In contrast, RG 14893 is described as a high-affinity LTB4 receptor antagonist without stated subtype selectivity . This indicates that RG 14893 may exhibit a broader or different selectivity profile compared to U-75302, making it a distinct tool for studying LTB4 signaling where BLT1-selective blockade is insufficient or undesirable.

BLT1 Receptor Selectivity Binding Assay

RG 14893 Demonstrated Oral Activity: A Key Differentiator for In Vivo Applications

A critical and quantifiable differentiator for RG 14893 is its reported oral activity, a property confirmed by multiple authoritative sources including MedChemExpress (MCE) and the AdisInsight drug profile [1]. This contrasts sharply with several other LTB4 antagonists, such as CP-105696 (IC50 = 5.0 nM), which are not described as orally active and thus require parenteral administration for in vivo studies [2]. The ability to administer RG 14893 via oral gavage significantly simplifies in vivo experimental protocols and enhances translational relevance to orally dosed therapeutic candidates.

Oral Bioavailability In Vivo Pharmacology Leukotriene B4 Receptor

Competitive Mechanism of Action Distinguishes RG 14893 from Non-Competitive Antagonists

RG 14893 is explicitly characterized as a competitive antagonist of the LTB4 receptor . This is a distinct mechanistic feature compared to non-competitive LTB4 antagonists such as CP-105696, which inhibits human neutrophil chemotaxis in a non-competitive manner with an IC50 of 5.0±2.0 nM [1]. The competitive mechanism of RG 14893 implies that its inhibitory effects can be overcome by increasing concentrations of the endogenous agonist LTB4, a property that may be advantageous for studying receptor dynamics and for applications where reversible, surmountable antagonism is desired.

Mechanism of Action Competitive Antagonism Leukotriene B4 Receptor

Optimal Scientific and Preclinical Research Scenarios for RG 14893 (141835-49-6) Based on Quantitative Evidence


In Vivo Murine or Rodent Models of Asthma and Allergic Inflammation Requiring Oral Dosing

RG 14893 is optimally suited for in vivo studies of asthma and allergic inflammation where oral administration is a requirement . Its validated oral activity simplifies dosing protocols and reduces animal stress, making it a superior choice over non-oral LTB4 antagonists like CP-105696 . The compound's classification as a high-affinity, competitive antagonist ensures robust target engagement in pulmonary inflammation models .

Functional Assays Investigating LTB4-Mediated Neutrophil Chemotaxis and Signaling

For in vitro functional assays measuring LTB4-induced neutrophil chemotaxis or calcium mobilization, RG 14893 provides a competitive mechanism of action that allows for detailed study of receptor dynamics . This contrasts with non-competitive antagonists like CP-105696, which would produce insurmountable blockade . RG 14893's high-affinity profile also ensures that receptor blockade is achieved at lower concentrations compared to lower-affinity antagonists such as LY255283 (Ki ~100 nM) .

Comparative Pharmacology Studies Requiring a Non-Selective LTB4 Receptor Antagonist

In experiments designed to compare the effects of BLT1-selective vs. non-selective LTB4 receptor blockade, RG 14893 serves as a valuable non-selective comparator. Unlike U-75302, which is a BLT1-selective antagonist with a Ki of 159 nM , RG 14893 lacks stated subtype selectivity and therefore provides a broader antagonistic profile . This makes it an essential tool for dissecting the contributions of BLT1 and BLT2 receptors in complex inflammatory responses.

Preclinical Development Studies for Orally Bioavailable Anti-Inflammatory Candidates

RG 14893 serves as a key reference compound for benchmarking novel, orally bioavailable LTB4 receptor antagonists in preclinical development . Its established oral activity and high-affinity, competitive mechanism provide a well-characterized standard for evaluating the in vivo efficacy and pharmacodynamic properties of new chemical entities within this class .

Quote Request

Request a Quote for RG 14893

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.